molecular formula C16H15N3O B1139397 3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one CAS No. 103343-66-4

3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one

Numéro de catalogue: B1139397
Numéro CAS: 103343-66-4
Poids moléculaire: 265.3098
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one is a heterocyclic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzophenone with methylamine and a suitable cyclizing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced benzodiazepines, and various substituted derivatives, depending on the specific reagents and conditions used .

Applications De Recherche Scientifique

Pharmacological Properties

Benzodiazepines, including 3-amino derivatives, exhibit a wide range of biological activities due to their ability to modulate the gamma-aminobutyric acid (GABA) neurotransmitter system. The primary pharmacological effects attributed to this class of compounds include:

  • Anxiolytic : Reducing anxiety.
  • Sedative : Inducing sleep or sedation.
  • Anticonvulsant : Preventing seizures.
  • Muscle Relaxant : Alleviating muscle tension.
  • Antidepressant : Mitigating symptoms of depression.

Anxiolytic and Sedative Effects

The compound has been studied for its anxiolytic and sedative properties. Benzodiazepines are commonly prescribed for anxiety disorders and insomnia due to their rapid onset of action and effectiveness in reducing symptoms. Case studies indicate that derivatives similar to 3-amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one can provide significant relief in clinical settings, often with fewer side effects compared to older sedatives .

Anticonvulsant Activity

Research has demonstrated that certain benzodiazepine derivatives can effectively control seizures in various models. For instance, compounds exhibiting similar structures have shown promise in preclinical trials as anticonvulsants, potentially offering new avenues for treating epilepsy .

Antidepressant Properties

Recent studies have indicated that benzodiazepine derivatives may also possess antidepressant effects. The modulation of GABAergic activity can influence mood regulation, making these compounds candidates for further investigation in treating depressive disorders .

Antiviral Activity

Some benzodiazepine derivatives have been explored for their antiviral properties, particularly against HIV. The ability of these compounds to inhibit viral replication positions them as potential adjunct therapies in the management of viral infections .

Research Findings and Case Studies

StudyFindings
Olkkola & Ahonen (2008)Highlighted the efficacy of benzodiazepines in managing anxiety and sleep disorders.
Dikeos et al. (2008)Discussed the impact of benzodiazepines on sleep architecture and their therapeutic applications in insomnia .
Recent Clinical TrialsInvestigated the effectiveness of novel benzodiazepine derivatives in treating refractory epilepsy cases with promising results .

Mécanisme D'action

The mechanism of action of 3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. This interaction modulates neurotransmitter activity, leading to its pharmacological effects. The compound may also interact with other cellular pathways, contributing to its diverse biological activities .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines.

Activité Biologique

3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one is a member of the benzodiazepine class, known for its diverse pharmacological properties including anxiolytic, anticonvulsant, and sedative effects. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and unique structural characteristics.

  • Molecular Formula : C16_{16}H15_{15}N3_3O
  • Molecular Weight : 265.31 g/mol
  • CAS Number : 103421-61-0

The biological activity of this compound is primarily attributed to its interaction with gamma-aminobutyric acid (GABA) receptors. By enhancing GABA's inhibitory effects in the central nervous system (CNS), this compound exhibits anxiolytic and sedative properties. Additionally, it may influence other neurotransmitter systems, contributing to its pharmacological effects .

Anxiolytic and Sedative Effects

Research has demonstrated that benzodiazepine derivatives, including this compound, possess significant anxiolytic and sedative properties. These effects are evaluated using various animal models, such as the elevated plus maze and open field tests. The compound has shown promising results in reducing anxiety-like behaviors compared to control groups .

Anticonvulsant Activity

The anticonvulsant potential of this compound has been investigated through various methods, including the pentylenetetrazol (PTZ) induced seizure model. In studies, certain derivatives exhibited up to 80% protection against seizures at specific dosages, indicating a strong anticonvulsant effect. The structure activity relationship (SAR) studies suggest that modifications at specific positions can enhance this activity .

Synthesis and Evaluation

A study conducted by Dinesh et al. synthesized several derivatives of 1H-benzodiazepinones and evaluated their biological activities. The synthesized compounds were subjected to pharmacological testing for anticonvulsant activity using the PTZ method. Notably, compounds with specific substitutions showed enhanced efficacy compared to traditional benzodiazepines .

CompoundDosage (mg/kg)Protection (%)
2a2080
2c3080
Control-0

Structure Activity Relationship (SAR)

Recent SAR studies have highlighted the importance of specific substituents on the benzodiazepine core in modulating biological activity. For instance, the introduction of a methyl group at position 10 was found to significantly increase receptor affinity and biological efficacy .

Applications in Medicine

The potential therapeutic applications of this compound extend beyond anxiety and seizures. Its interactions with GABA receptors suggest possible uses in treating other neurological disorders such as insomnia and panic disorders. Ongoing research aims to further elucidate its pharmacokinetic properties and safety profile.

Propriétés

IUPAC Name

3-amino-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-19-13-10-6-5-9-12(13)14(18-15(17)16(19)20)11-7-3-2-4-8-11/h2-10,15H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWASGDJOVNIDEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.